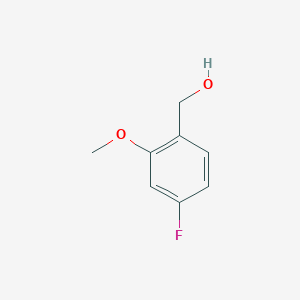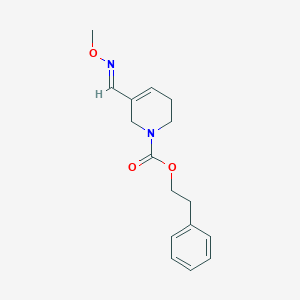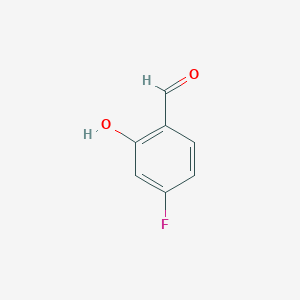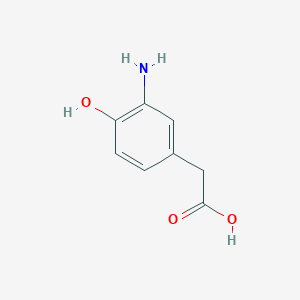
(3-Amino-4-hydroxyphenyl)acetic acid
概要
説明
Synthesis Analysis
The synthesis of related compounds, such as (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, involves highly diastereoselective cyanohydrin formation, which could be a relevant method for synthesizing (3-Amino-4-hydroxyphenyl)acetic acid . The synthesis of (3-Hydroxy-4-methoxy phenyl) acetic acid from isovanillin and rodanine through a series of reactions including condensation, hydrolysis, hydroxylation, and acylation, suggests a potential pathway for synthesizing the hydroxy and acetic acid functionalities of (3-Amino-4-hydroxyphenyl)acetic acid .
Molecular Structure Analysis
While the molecular structure of (3-Amino-4-hydroxyphenyl)acetic acid is not directly analyzed in the papers, the synthesis of amino acids with specific conformational preferences, such as 4R- and 4S-iodophenyl hydroxyproline, indicates that the stereochemistry of amino acids can significantly influence their molecular conformation . This information could be extrapolated to predict the conformational behavior of (3-Amino-4-hydroxyphenyl)acetic acid.
Chemical Reactions Analysis
The papers do not provide specific reactions for (3-Amino-4-hydroxyphenyl)acetic acid, but they do describe bioorthogonal reactions for the introduction of new functionalities into peptides and proteins . These reactions could potentially be applied to (3-Amino-4-hydroxyphenyl)acetic acid to introduce additional functional groups or to modify its existing functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-Amino-4-hydroxyphenyl)acetic acid are not discussed in the provided papers. However, the anti-oxidation activities of a related compound, (3-Hydroxy-4-methoxy phenyl) acetic acid, were studied using the DPPH radical scavenging method, which indicates that the hydroxy and acetic acid groups may contribute to antioxidant properties . This suggests that (3-Amino-4-hydroxyphenyl)acetic acid could also possess antioxidant activities, although this would need to be confirmed through experimental studies.
科学的研究の応用
Application in Biomarker Discovery
Yang, Liu, and Wan (2017) developed a method for determining 4-hydroxyphenyl acetic acid in human urine, which could assist in discovering cancer biomarkers. This method showed significant differences in urinary levels of 4-hydroxyphenyl acetic acid between breast cancer patients and healthy individuals, suggesting its potential use in early cancer detection (Yang, Liu, & Wan, 2017).
In Vibrational Spectral Analysis
Bell and Dhas (2019) conducted a vibrational spectral analysis and quantum chemical computation of [(4-Hydroxyphenyl)amino] (oxo) acetic acid. Their research provided insights into the molecular geometry, bonding features, and vibrational wavenumber of the compound (Bell & Dhas, 2019).
Synthesis and Fluorescence Binding Studies
Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies. This research contributes to the understanding of the binding properties of similar compounds (Meng et al., 2012).
Diagnostic and Monitoring Purposes
Muskiet et al. (1981) developed a profiling method for the simultaneous quantitative determination of 3,4-dihydroxyphenylacetic acid and other metabolites in urine. This method is useful for diagnosing and monitoring patients with certain tumors and metabolic disorders (Muskiet et al., 1981).
Hydrogen Peroxide Measurement in Seawater
Miller and Kester (1988) adapted the dimerization of (p-hydroxyphenyl)acetic acid by hydrogen peroxide for determining hydrogen peroxide levels in seawater. This method provides a stable and efficient approach for environmental monitoring (Miller & Kester, 1988).
特性
IUPAC Name |
2-(3-amino-4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZKIUFHHMUPGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363023 | |
| Record name | (3-Amino-4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4-hydroxyphenyl)acetic acid | |
CAS RN |
38196-08-6 | |
| Record name | (3-Amino-4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

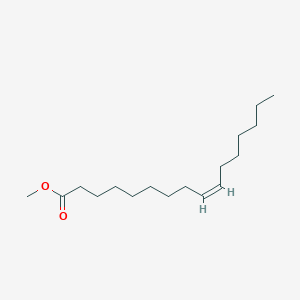
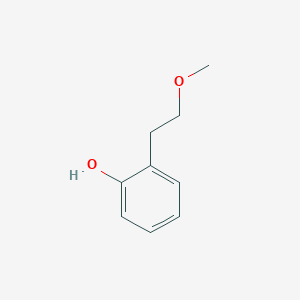
![Benzo[b]thiophene-D6](/img/structure/B130079.png)
![6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-](/img/structure/B130081.png)
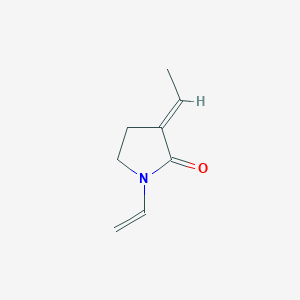
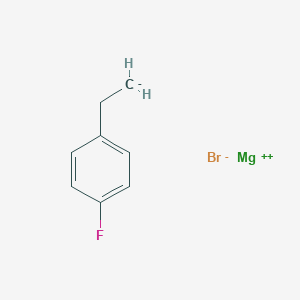
![[1-(1-Benzothiophen-2-yl)ethyl]urea](/img/structure/B130085.png)
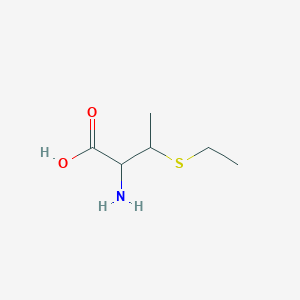
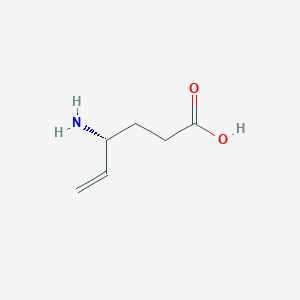
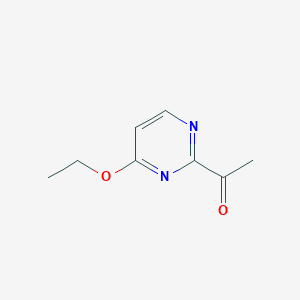
![(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B130099.png)
